molecular formula C8H15N B071381 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane CAS No. 175021-19-9

2-Propan-2-yl-2-azabicyclo[2.1.1]hexane

Cat. No.: B071381
CAS No.: 175021-19-9
M. Wt: 125.21 g/mol
InChI Key: FURXRIUSNLWPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propan-2-yl-2-azabicyclo[2.1.1]hexane is a chiral, sp3-rich azabicyclo[2.1.1]hexane (aza-BCH) scaffold of significant interest in medicinal chemistry and organic synthesis. This compound features a rigid, bicyclic structure that serves as a constrained proline analogue . The 2-azabicyclo[2.1.1]hexane core is effectively a proline ring system locked into a specific conformation with two C(gamma) atoms, which fundamentally influences the puckering of the ring and the trans/cis ratio of potential peptide bonds . This structural constraint is valuable for studying collagen stability, as collagen is rich in proline and 4-hydroxyproline residues, and the incorporation of such rigid analogues helps elucidate the role of ring pucker in stabilizing triple-helical structures . Beyond collagen studies, the aza-BCH scaffold is a prime candidate for the bioisosteric replacement of flat aromatic systems and simple pyrrolidines in modern drug discovery programs, aligning with the "escape from flatland" paradigm . Replacing a pyrrolidine with this saturated, three-dimensional framework has been shown to improve key drug-like properties in pharmaceutical candidates, such as enhancing metabolic stability and aqueous solubility while reducing lipophilicity . This makes this compound a highly valuable building block for medicinal chemists, particularly in the design of novel therapeutics for central nervous system targets, as demonstrated by its application in the optimization of LRRK2 kinase inhibitors for Parkinson's disease . The synthetic appeal of this scaffold continues to grow with the advent of modern, asymmetric catalytic methods that allow for its efficient and enantioselective construction . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

175021-19-9

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-propan-2-yl-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C8H15N/c1-6(2)9-5-7-3-8(9)4-7/h6-8H,3-5H2,1-2H3

InChI Key

FURXRIUSNLWPAX-UHFFFAOYSA-N

SMILES

CC(C)N1CC2CC1C2

Canonical SMILES

CC(C)N1CC2CC1C2

Synonyms

2-Azabicyclo[2.1.1]hexane,2-(1-methylethyl)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. One efficient method is the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it challenging to scale up. An alternative approach involves the intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic ring system .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis and the need for specialized equipment. advancements in photochemical methods and the development of scalable synthetic routes may facilitate larger-scale production in the future .

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted azabicyclo[2.1.1]hexane derivatives.

Scientific Research Applications

2-Propan-2-yl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its nitrogen atom. The compound can act as a nucleophile, participating in various chemical reactions. Its rigid bicyclic structure also contributes to its unique reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-Methyl-2-azabicyclo[2.1.1]hexane
  • Substituent : Methyl group at the 1-position.
  • Molecular Weight : 97.16 g/mol (base compound); 133.62 g/mol (hydrochloride salt) .
  • CAS Number : 637739-97-0 (hydrochloride salt).
  • Its hydrochloride salt is documented as a research chemical with applications in drug discovery, possibly as a bioisostere for aromatic systems .
1-[(1H-Imidazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane
  • Substituent : Imidazole-methyl group.
  • Molecular Weight : 163.2 g/mol .
  • CAS Number : 637740-11-4.
  • Properties : The imidazole moiety introduces hydrogen-bonding capability, which may enhance interactions with biological targets. This derivative is restricted to laboratory use, suggesting exploratory roles in biochemical studies .
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane
  • Core Structure : Bicyclo[3.1.0]hexane with a naphthyl group.
  • Application : Used in sustained-release pharmaceutical formulations, highlighting the pharmacological relevance of strained azabicyclo systems. The naphthyl substituent likely improves lipophilicity and binding affinity to hydrophobic targets .

Physicochemical and Pharmacological Properties

Compound Key Substituent Molecular Weight (g/mol) Lipophilicity (Predicted) Potential Applications
2-Propan-2-yl-2-azabicyclo[2.1.1]hexane Propan-2-yl ~153.2* High Drug design (enhanced metabolic stability)
1-Methyl-2-azabicyclo[2.1.1]hexane Methyl 97.16 Moderate Bioisostere, solubility studies
1-[(1H-Imidazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane Imidazole-methyl 163.2 Moderate-to-high Biochemical probes
Difluorobicyclo[2.1.1]hexane derivatives Difluorocarbene Variable High Meta-/ortho-phenyl bioisosteres

*Estimated based on structural similarity.

Key Research Findings

  • Bioisosteric Potential: Bicyclo[2.1.1]hexane systems are emerging as replacements for aromatic rings in drug candidates, offering improved metabolic stability and reduced toxicity. The propan-2-yl variant could further optimize pharmacokinetic profiles .
  • Steric Effects : Larger substituents like propan-2-yl may restrict conformational flexibility, favoring selective target engagement. This contrasts with the more compact methyl analog, which permits broader rotational freedom .

Q & A

Q. How do substituents influence bromine-mediated rearrangements in 2-azabicyclo[2.1.1]hexane systems?

Substituents at C(3), C(4), or C(5) dictate reaction pathways:

  • 3-endo-methyl/phenyl groups favor rearranged dibromides (e.g., 9c–e) via torquoselective control .
  • 5-methyl substitution yields unrearranged dibromides (8f) and allylic bromides (10) due to steric hindrance .
  • Reductive debromination of rearranged products (9) produces alkyl/aryl-substituted 2-azabicyclo[2.1.1]hexanes (11) .

Q. What experimental challenges arise in functionalizing bicyclo[2.1.1]hexane ketones?

  • Steric constraints (44.8 kcal/mol steric energy) limit enolate chemistry. Shapiro reactions and Beckmann rearrangements fail due to conformational rigidity .
  • Late-stage functionalization circumvents these issues:
  • Thianthrenation and Suzuki coupling enable aromatic ring diversification (e.g., nitration, cross-coupling) .
  • Baeyer-Villiger (mCPBA) and Schmidt (benzyl azide) reactions expand the ring to lactones/lactams (22, 23) .

Q. How does bicyclo[2.1.1]hexane substitution impact bioisosteric properties in drug design?

  • Replacing ortho-benzene with bicyclo[2.1.1]hexane reduces log P by 0.7–1.2 units, improving solubility while retaining bioactivity (e.g., antifungal agents) .
  • Metabolic stability varies: Some derivatives show enhanced resistance to cytochrome P450 oxidation, while others exhibit unpredictable clearance rates .

Q. What computational tools predict the reactivity of bicyclo[2.1.1]hexane scaffolds?

  • DFT calculations model steric and electronic effects, explaining poor enolate formation and regioselectivity in ring-expansion reactions .
  • Molecular dynamics simulations compare dihedral angles with cyclopentane/benzene analogs to optimize conformational restriction .

Methodological Optimization Tables

Table 1: Ir-Catalyzed Cycloaddition Optimization ()

EntryCatalyst (mol%)SolventYield (%)
12CH₂Cl₂55
22CH₃CN90
31CH₃CN87
40.5CH₃CN83
50 (no catalyst)CH₃CN0

Table 2: Substituent Effects on Bromine-Mediated Rearrangement ()

SubstrateSubstituent PositionProduct TypeYield (%)
6a,bNoneMixture (8a,b + 9a,b)60–75
6c–e3-endo-methyl/phenylRearranged (9c–e)85–92
6f5-methylUnrearranged (8f)78

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